Starburst(R) (pamam) dendrimer, generation 4.5
Description
Starburst® polyamidoamine (PAMAM) dendrimers are hyperbranched, monodisperse nanoparticles with a well-defined core-shell architecture. Generation 4.5 (G4.5) refers to a "half-generation" dendrimer synthesized via the divergent method, starting from an ethylenediamine (EDA) core. Unlike full generations (e.g., G4 or G5), G4.5 features carboxylate (-COOH) terminal groups instead of primary amines (-NH2), significantly altering its physicochemical and biological properties . Key characteristics include:
- Molecular Weight: ~26,000 g/mol .
- Diameter: ~4.5 nm .
- Surface Charge: Negative at physiological pH due to carboxylate groups .
- Applications: Drug delivery, gene transfection, imaging, and immunotherapy, leveraging its high biocompatibility, water solubility, and capacity for covalent or electrostatic drug conjugation .
Properties
CAS No. |
26937-01-9 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
ethane-1,2-diamine;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H8N2/c1-3-4(5)6-2;3-1-2-4/h3H,1H2,2H3;1-4H2 |
InChI Key |
QHXLNBWHWBDFHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C(CN)N |
Related CAS |
26937-01-9 |
Origin of Product |
United States |
Preparation Methods
Divergent Synthesis Methodology for PAMAM Dendrimers
The divergent synthesis method, pioneered by Tomalia et al., remains the primary industrial and laboratory approach for producing Starburst® PAMAM dendrimers. This iterative process alternates between Michael addition of methyl acrylate (MA) to primary amines and amidation with ethylenediamine (EDA), incrementally building dendrimer generations. For G4.5, the synthesis begins with a full-generation G4 dendrimer (amine-terminated) and undergoes a final Michael addition step to yield carboxyl-terminated branches.
Core Initiation and Iterative Growth
The synthesis initiates with an EDA core (G0), which undergoes Michael addition with excess MA to form a tetraester intermediate (G0.5). Subsequent amidation with EDA regenerates primary amines, producing G1. This two-step cycle repeats until G4 is attained, after which a final Michael addition step introduces methyl ester terminals, resulting in G4.5. Key parameters for each step include:
Synthetic Protocol for G4.5 PAMAM Dendrimers
Materials and Reaction Conditions
- Core molecule : Ethylenediamine (EDA, ≥99%).
- Monomer : Methyl acrylate (MA, inhibitor-free).
- Solvent : Anhydrous methanol.
- Temperature : Michael addition at 45°C; amidation at -30°C to minimize side reactions.
Table 1. Reaction Parameters for G4.5 Synthesis
| Step | Reactants | Molar Ratio (Dendrimer:MA:EDA) | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| Michael Addition | G4 + MA | 1:64 | 45°C | 5 days | 85–90 |
| Amidation* | G4.5 (ester) + EDA | 1:128 | -30°C | 7 days | 78–82 |
*Final amidation step omitted for G4.5, which terminates with ester groups.
Stepwise Procedure
Michael Addition (G4 → G4.5) :
Purification :
Kinetic and Thermodynamic Considerations
The Michael addition between EDA and MA follows second-order kinetics, with an activation energy ($$E_a$$) of 58.2 kJ/mol and an Arrhenius pre-exponential factor ($$A$$) of $$1.2 \times 10^7 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$$. Elevated temperatures (>40°C) accelerate the reaction but risk retro-Michael reactions, leading to structural defects.
Table 2. Kinetic Data for Michael Addition in Dendrimer Synthesis
| Generation | Rate Constant ($$k$$, L/mol·s) | $$E_a$$ (kJ/mol) | $$A$$ (L/mol·s) |
|---|---|---|---|
| G0 → G0.5 | $$3.4 \times 10^{-4}$$ | 58.2 | $$1.2 \times 10^7$$ |
| G4 → G4.5 | $$1.1 \times 10^{-5}$$ | 62.7 | $$3.8 \times 10^6$$ |
Structural Characterization and Quality Control
Analytical Techniques
- Capillary Zone Electrophoresis (CZE) : Resolves dendrimers by charge-to-mass ratio, confirming monodispersity (PDI <1.05).
- FTIR Spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide I) validate terminal groups.
- NMR Spectroscopy : $$^{13}\text{C}$$ NMR confirms branching architecture via resonances at 49 ppm (tertiary amines) and 174 ppm (ester carbonyls).
Table 3. Spectral Signatures of G4.5 PAMAM Dendrimers
| Technique | Key Peaks | Assignment |
|---|---|---|
| FTIR | 1730 cm⁻¹, 1640 cm⁻¹ | Ester C=O, Amide I |
| $$^{1}\text{H}$$ NMR | δ 2.3–2.7 (m, –CH₂NH₂), δ 3.6 (s, –COOCH₃) | Terminal amines, methyl esters |
Challenges and Mitigation Strategies
- Steric Hindrance : Higher generations (≥G4) exhibit reduced reaction rates due to crowded terminal groups. Solutions include prolonged reaction times and excess monomer.
- Retro-Michael Reactions : Acidic conditions or high temperatures promote degradation. Maintaining pH >8 and temperatures <50°C suppresses this.
- Byproduct Formation : Incomplete amidation yields defective dendrimers. Gel filtration (Sephadex LH-20) removes truncated species.
Applications and Industrial Relevance
G4.5 PAMAM dendrimers are prized for their anionic surface, enabling:
Chemical Reactions Analysis
Key Reaction Steps:
-
Michael Addition :
Amine-terminated dendrimers react with methyl acrylate (MA) to form ester-terminated "half-generations" (e.g., G4.5). -
Amidation :
Ester-terminated intermediates react with excess EDA to produce amine-terminated "full generations" (e.g., G5).
Surface Reactivity of G
G4.5’s ester-terminated surface enables diverse functionalization:
Hydrolysis
Ester groups hydrolyze to carboxylates under basic or enzymatic conditions:
Conjugation Reactions
Ester groups react with amines, alcohols, or thiols:
-
Amidation :
-
Ester Exchange :
Reacts with alcohols to form new esters, enabling PEGylation for improved biocompatibility .
Table 2: Functionalization Efficiency of G4.5
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Hydrolysis | >95 | 0.1M NaOH, 25°C, 24h |
| Amidation | 80–90 | EDA excess, 0°C, 48h |
| PEGylation | 70–85 | THF, 40°C, 12h |
Stability and Degradation
G4.5 exhibits retro-Michael decomposition at elevated temperatures (>60°C) :
-
Impact : Reduces structural integrity but can enhance transfection efficiency by loosening branches .
Encapsulation and Host-Guest Chemistry
G4.5’s interior tertiary amines (64 groups) complex metal ions (e.g., Cu²⁺, Pt²⁺) for catalytic or therapeutic applications :
Research Findings
-
Drug Delivery : G4.5’s anionic surface improves DNA complexation efficiency by 2–3 orders of magnitude compared to cationic dendrimers .
-
Biocompatibility : Hydrolyzed G4.5 shows minimal cytotoxicity (IC₅₀ > 1 mM in HeLa cells) .
-
Purification Challenges : Defective branches in G4.5 require HPLC for isolation, with purity >90% achievable .
Scientific Research Applications
Starburst PAMAM (polyamidoamine) dendrimers are structurally controlled, nanoscale scaffolds with nanocontainer properties, making them useful in nanomedicine . These dendrimers can be designed and regulated based on their size, shape, surface chemistry, and interior void space . A Starburst PAMAM dendrimer prototype can be used for targeted diagnostic imaging and controlled delivery of cancer therapies .
Scientific Research Applications
- Diagnostic Imaging Starburst PAMAM dendrimers can be used as targeted diagnostic MRI (magnetic resonance imaging)/NIR (near-IR) contrast agents .
- Drug Delivery These dendrimers can facilitate the controlled delivery of cancer therapies . Their ability to conjugate with functional molecules on their surfaces and encapsulate small molecules makes them suitable for diverse applications, especially in medicinal compound delivery .
- Antioxidant Activity Starburst PAMAM dendrimers can enhance radical scavenging, potentially slowing the progression of age-related macular degeneration (AMD) . When encapsulated within PAMAM dendrimers, gallic acid retains its antioxidant properties, providing a sustained release that effectively neutralizes reactive oxygen species (ROS) .
- Size Measurement Taylor Dispersion Analysis (TDA) can measure the hydrodynamic sizes of full and half-generation PAMAM dendrimers . TDA can accurately measure the sizes of PAMAM dendrimers with a relatively low standard deviation, especially for half generations .
Characteristics of Starburst Dendrimers
- Solubility Dendrimers are soluble in most organic solvents, such as chloroform, methanol, and dimethylformamide, as well as in water . Ester-terminated dendrimers exhibit surface-active properties in water, giving foamy solutions, unlike amine-terminated products .
- Structure and Generation Advancing to higher generations (i.e., >gen. =4) yields dendrimers isolated as amorphous pale yellow syrups to stiff glasses . Idealized dendrimer growth can be ascertained by comparing experimentally determined proton ratios with theoretical ratios .
- Size and Stability The size of half-generation PAMAM dendrimers can change based on ionic strength . For example, a 17% increase in the size of the G4.5 dendrimer was observed in a 1 M NaCl solution compared to that in a 0.1 M solution . Under acidic conditions (pH 1.2), the surface carboxyl moieties of half-generation dendrimers become neutralized while the interior tertiary amines are protonated. This reduces the repulsion of the dendrimer surface and leads to possible back folding of the dendrimer branches, especially for lower generation dendrimers having an open structure .
Case Studies
- Gallic Acid Encapsulation Encapsulating gallic acid in PAMAM dendrimers is a feasible alternative to prevent its degradation and toxicity . G4(OH)-Ga reduces cytotoxic effects on human retinal pigment epithelium ARPE-19 cells .
- ** звезда Internalization in Hippocampal Neurons** Polyamidoamine (PAMAM) dendrimers are hyperbranched macromolecules and one of the most promising drug nanocarrier systems . A key process to understand is their cellular internalization mechanism because of its direct influence on their intracellular distribution, association .
Mechanism of Action
The mechanism by which Starburst® (pamam) dendrimer, generation 4.5, exerts its effects involves its ability to interact with various molecular targets through its surface functional groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The dendrimer’s internal cavities can encapsulate guest molecules, protecting them from degradation and enhancing their delivery to target sites .
Comparison with Similar Compounds
Comparative Analysis with Similar Dendrimers
Structural and Physicochemical Properties
Table 1: Structural Comparison of Dendrimers
Key Findings :
- Surface Charge: PAMAM G4.5’s anionic surface minimizes non-specific cellular interactions, unlike cationic PAMAM G4 or polypropyleneimine (PPI) G4, which exhibit higher toxicity due to membrane disruption .
- Hydrophobicity : PPI dendrimers have more hydrophobic interiors, enabling faster drug release but lower drug-loading capacity compared to PAMAM .
- Size and Flexibility : PEGylation increases hydrodynamic diameter and reduces renal clearance, enhancing tumor accumulation .
Drug Delivery Efficiency
Table 2: Drug Loading and Release Profiles
Key Findings :
Cytotoxicity and Biocompatibility
Table 3: Cytotoxicity in Human Cell Lines (IC50, µg/mL)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |
|---|---|---|---|
| PAMAM G4.5 | >500 | >500 | >500 |
| PAMAM G4 | 50–100 | 75–150 | 200–300 |
| PPI G4 | 10–20 | 15–25 | 50–100 |
| PEGylated PAMAM G4 | >500 | >500 | >500 |
Key Findings :
Biological Activity
Starburst® (PAMAM) dendrimers, particularly Generation 4.5 (G4.5), are a class of hyperbranched polymers characterized by their unique structure and functional properties. These dendrimers have garnered significant attention in biomedical research due to their potential applications in drug delivery, gene therapy, and as diagnostic agents. This article delves into the biological activity of G4.5 PAMAM dendrimers, highlighting their interactions with biological systems, cytotoxicity, and therapeutic potential.
Structural Characteristics
PAMAM dendrimers are synthesized through a divergent method that results in a highly branched structure with numerous terminal functional groups. G4.5 PAMAM dendrimers possess a molecular weight of approximately 14,214 g/mol and a hydrodynamic radius of about 4.5 nm. The surface of these dendrimers is typically functionalized with amino groups, which impart positive charges at physiological pH, influencing their interaction with negatively charged biological membranes and cells .
Membrane Interaction Studies
Research has demonstrated that G4.5 PAMAM dendrimers exhibit concentration-dependent binding to model membranes, affecting their structural integrity and function. For instance, studies using neutron reflectometry and surface pressure measurements indicated that the binding behavior of G4.5 is influenced by solvent pH and the presence of co-solvents like methanol. At lower pH levels (pH 4), G4.5 showed enhanced penetration into anionic lipid monolayers compared to neutral or higher pH environments .
Cytotoxicity and Antiproliferative Activity
Cytotoxicity assays have revealed that G4.5 PAMAM dendrimers can induce cell death in various cancer cell lines, including HMC-1 and K-562 cells. The IC50 values for these cell lines indicate significant antiproliferative effects over time:
| Cell Line | IC50 at 24 h (µM) | IC50 at 48 h (µM) | IC50 at 72 h (µM) |
|---|---|---|---|
| HMC-1 | 16.97 | 7.02 | 5.98 |
| K-562 | 15.14 | 14.18 | 9.91 |
These results suggest that G4.5 PAMAM dendrimers may be particularly effective in targeting tumor cells due to their ability to penetrate cellular membranes and accumulate within the cytoplasm and nucleus .
The biological activity of G4.5 PAMAM dendrimers is largely attributed to their surface charge and size, which facilitate cellular uptake through mechanisms such as endocytosis and transcytosis . Additionally, the interaction between the dendrimer's terminal amino groups and cellular membranes can disrupt membrane integrity, leading to cytotoxic effects observed in various studies .
In Vivo Toxicity Assessment
A study evaluating the biodistribution and toxicity of PAMAM dendrimers across different generations found that G3 PAMAM had a higher accumulation in kidney tissue, while G5 and G7 showed preferential localization in the pancreas . Notably, G7 exhibited high urinary excretion rates, suggesting that lower generations may be more suitable for therapeutic applications due to reduced toxicity.
Drug Delivery Applications
G4.5 PAMAM dendrimers have been explored as carriers for various therapeutic agents due to their ability to encapsulate drugs effectively and enhance bioavailability. Their multifunctional nature allows for the conjugation of targeting ligands that can improve specificity towards cancer cells while minimizing off-target effects .
Q & A
Q. What are the defining structural features of Generation 4.5 PAMAM dendrimers, and how do they differ from full-generation analogs?
Generation 4.5 PAMAM dendrimers are "half-generation" molecules with carboxylic acid terminal groups, contrasting with the amine-terminated full generations (e.g., G4 or G5). This structural difference arises from the divergent synthesis method, where alternating steps of ester hydrolysis and ethylenediamine addition create a branching pattern . The carboxylate surface enhances water solubility and reduces cationic cytotoxicity, making it suitable for pH-sensitive drug delivery .
Q. What experimental protocols are recommended for handling and storing Generation 4.5 PAMAM dendrimers?
Generation 4.5 dendrimers in solid form should be stored at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Prior to use, equilibrate the sample in a desiccator to room temperature to avoid condensation. For solutions, avoid repeated freeze-thaw cycles to maintain monodispersity .
Q. How is the purity and molecular weight of Generation 4.5 dendrimers validated in synthetic workflows?
Analytical techniques include:
- NMR Spectroscopy : To confirm branching architecture and terminal group functionality.
- Size-Exclusion Chromatography (SEC) : To assess monodispersity and detect lower-generation impurities.
- MALDI-TOF Mass Spectrometry : For precise molecular weight determination (theoretical ~26,000–28,000 Da for G4.5) .
Q. What are the primary challenges in achieving high-yield synthesis of Generation 4.5 dendrimers?
Key challenges include incomplete ester hydrolysis during synthesis, leading to structural defects, and side reactions during ethylenediamine coupling. Optimizing reaction times, stoichiometry, and purification steps (e.g., dialysis or ultrafiltration) is critical .
Advanced Research Questions
Q. How does the conformational flexibility of Generation 4.5 dendrimers influence their drug-loading capacity compared to lower generations?
The "dense-core" model applies to G4.5: the interior cavities are less accessible than in lower generations (e.g., G3 or G4) due to tighter branching. However, the anionic surface enables electrostatic interactions with cationic drugs or nucleic acids, enabling higher payloads via surface adsorption rather than encapsulation . For example, G4.5 shows 40–60% higher siRNA binding efficiency than G4 .
Q. What mechanisms underlie the generation- and surface-dependent cytotoxicity of PAMAM dendrimers?
Toxicity correlates with surface charge and generation:
- Cationic terminals (full generations) : Disrupt cell membranes via electrostatic interactions, causing hemolysis and mitochondrial dysfunction.
- Anionic terminals (half-generations) : Reduced cytotoxicity but may trigger oxidative stress at high concentrations. Studies in zebrafish (Danio rerio) show G4.5 causes <10% mortality at 100 ppm, whereas cationic G4 induces >90% mortality . Surface PEGylation further mitigates toxicity .
Q. How do synthesis parameters (e.g., core type, solvent) impact the physicochemical properties of Generation 4.5 dendrimers?
Q. What strategies improve the biodegradability of Generation 4.5 dendrimers for in vivo applications?
Incorporating hydrolyzable linkages (e.g., ester bonds) in the branching units enables enzymatic degradation. For instance, modifying the amidoamine backbone with ester groups reduces renal accumulation and enhances urinary excretion .
Data Contradictions and Resolution
Q. Why do studies report conflicting drug-release kinetics for Generation 4.5 dendrimers?
Discrepancies arise from variations in:
Q. How can researchers reconcile divergent findings on dendrimer-induced immunogenicity?
Immunogenicity depends on surface chemistry and administration route. For example, subcutaneous injection of G4.5 triggers mild dendritic cell activation, while intravenous delivery shows negligible immune response. Preclinical models must align with intended clinical applications .
Methodological Recommendations
- Surface Modification : Use EDC/NHS chemistry to conjugate targeting ligands (e.g., folate) to carboxylate terminals .
- In Vivo Testing : Prioritize zebrafish embryos for rapid toxicity screening before murine models .
- Characterization : Combine TEM for morphology and DLS for hydrodynamic diameter analysis to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
